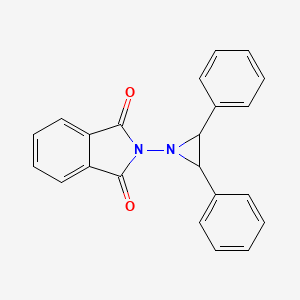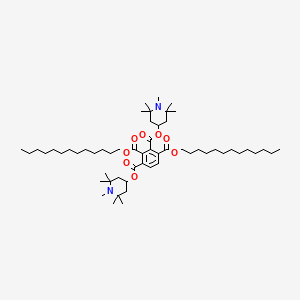
1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate is a complex organic compound known for its unique structural properties and applications. This compound is characterized by the presence of multiple piperidinyl groups and a benzene tetracarboxylate core, making it a valuable substance in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate typically involves the esterification of benzene-1,2,3,4-tetracarboxylic acid with 1,2,2,6,6-pentamethylpiperidin-4-yl groups. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process involves the precise control of reactant concentrations, temperature, and pressure to achieve the desired product quality and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation and improve material properties.
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized as an additive in coatings and plastics to enhance durability and resistance to environmental factors
Wirkmechanismus
The mechanism of action of 1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate involves its interaction with free radicals and reactive oxygen species (ROS). The piperidinyl groups act as scavengers, neutralizing these reactive species and preventing oxidative damage. This compound also interacts with molecular targets such as enzymes and receptors, modulating their activity and contributing to its protective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) sebacate: Known for its use as a light stabilizer in polymers.
Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) butyl(3,5-di-tert-butyl-4-hydroxybenzyl)malonate: Used as an antioxidant in various applications
Uniqueness
1,3-Bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2,4-ditridecyl benzene-1,2,3,4-tetracarboxylate stands out due to its unique combination of piperidinyl groups and benzene tetracarboxylate core, providing enhanced stability and reactivity
Eigenschaften
Molekularformel |
C56H96N2O8 |
|---|---|
Molekulargewicht |
925.4 g/mol |
IUPAC-Name |
2-O,4-O-bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 1-O,3-O-ditridecyl benzene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C56H96N2O8/c1-13-15-17-19-21-23-25-27-29-31-33-37-63-49(59)45-35-36-46(50(60)65-43-39-53(3,4)57(11)54(5,6)40-43)47(51(61)64-38-34-32-30-28-26-24-22-20-18-16-14-2)48(45)52(62)66-44-41-55(7,8)58(12)56(9,10)42-44/h35-36,43-44H,13-34,37-42H2,1-12H3 |
InChI-Schlüssel |
UPWDGFMHNPOYMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)C1=C(C(=C(C=C1)C(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C(=O)OCCCCCCCCCCCCC)C(=O)OC3CC(N(C(C3)(C)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


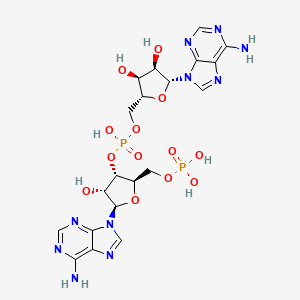
![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)
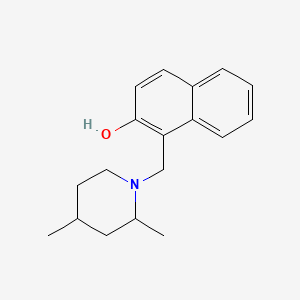

![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)
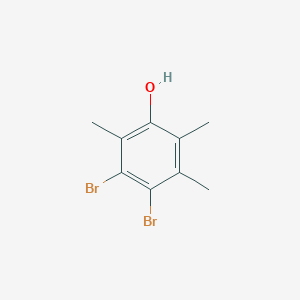

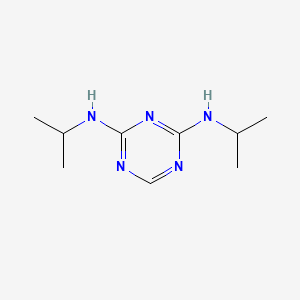

![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
![Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]](/img/structure/B13740016.png)
